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Introduction and Core Concepts

The His-Purkinje System (HPS) is a specialized network of conduction tissue responsible for the rapid and
coordinated distribution of electrical impulses across the ventricles, ensuring synchronous contraction.
Comprising the His bundle, bundle branches, and Purkinje fibers, this system features cells with distinct
electrophysiological properties, including high conduction velocity (3-4 m/s) facilitated by abundant gap
junctions, particularly Connexin 40 (Cx40) [1] [2]. The HPS is not merely a passive conduction pathway but
an active arrhythmeogenic substrate in various pathological conditions. Its unique electrophysiology,
including longer action potential durations (APDs) in certain regions creating functional "gates," makes it
susceptible to both triggered activity and reentrant arrhythmias, particularly under conditions of electrical
remodeling, ischemia, or structural heart disease [1]. Understanding these mechanisms is crucial for

developing targeted antiarrhythmic therapies and ablation strategies.

Key Arrhythmia Mechanisms and Quantitative Findings

The HPS contributes to arrhythmogenesis through specific, well-defined mechanisms. The table below
summarizes the primary arrhythmia mechanisms associated with the HPS, their electrophysiological bases,

and clinical correlates.
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Table 1: Key Arrhythmia Mechanisms Involving the His-Purkinje System

Mechanism

Electrophysiological Basis

Clinical Arrhythmia
Manifestations

Focal Non-Reentrant
Activity
(Automaticity/Triggered
Activity) [3] [1]

Macro-Reentry [1]

Micro-Reentry [1]

PMJ-Mediated Reentry [4]
[1]

Enhanced automaticity or delayed
afterdepolarizations in Purkinje cells.
Preceding Purkinje potential recorded
during VA.

Circus movement using bundle
branches as limbs of a large circuit.
Dependent on conduction delays
(e.g., prolonged HV interval).

Small reentry circuits confined to the
fascicles or Purkinje network.

Functional changes at Purkinje-
Myocardial Junctions (PMJs),
including source-sink mismatch and
gap junction uncoupling, facilitating
transmural reentry.

Focal Purkinje Ventricular
Arrhythmias (VAs): Premature
Ventricular Contractions
(PVCs), non-sustained and
sustained VT [3].

Bundle Branch Reentrant VT
(BBRVT): Typical form with
LBBB morphology (antegrade
RB, retrograde LB); Atypical
form with RBBB morphology

[1].

Fascicular VT, Interfascicular &
Intrafascicular Reentrant VT [1].

Ventricular Fibrillation (VF)
triggers, polymorphic VT/VF in
ischemic states [4].

Recent clinical and computational studies have provided quantitative insights into HPS-related arrhythmias.

The following table compiles key electrophysiological and electrocardiographic parameters that distinguish

different types of HPS arrhythmias.

Table 2: Quantitative Electrophysiological and ECG Parameters in HPS-related Arrhythmias
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Parameter |/ Finding

Quantitative Data / Distinguishing
Feature

ClinicallResearch Utility

Focal Proximal
Purkinje VA QRS
Duration [3]

Absolute Axis

Difference (Sinus vs.

VA) [3]

Multiple QRS
Morphologies [3]

Rmax-QRSend
Interval [5]

Computational
Reentry Duration [6]

111.2 £19.8 ms (vs. 135.7 £ 17.7 ms
for non-proximal VAs; p = 0.003).

<134° useful for distinguishing
proximal origin (80.4 £ 46.1° vs. 138.8
+ 59.6° for non-proximal; p = 0.014).

4 out of 7 patients with proximal VAs
had multiple clinical QRS
morphologies (vs. 1 out of 11 with
non-proximal; p = 0.047).

Preserved during para-Hisian pacing;
significantly widened during apical or
mid-septal pacing.

>20 seconds with distal PF
reconnections vs. 8.2 seconds without
them in simulation models.

Shorter QRS indicates origin nearer
the proximal conduction system.

ECG criterion to predict a proximal
site of origin for focal Purkinje VAs.

Suggests a proximal origin with
impulses exiting at different fascicular
points.

An electrophysiological parameter to
confirm successful capture of the
conduction system during pacing.

Highlights the critical role of Purkinje
network structural connectivity in
sustaining arrhythmias.

Experimental Models and Methodologies

Investigating HPS electrophysiology requires sophisticated experimental models that preserve the structural

and functional integrity of the conduction network.

Whole-Heart Optical Mapping with Intact Purkinje System

This methodology allows for direct, high-resolution interrogation of impulse propagation across the Purkinje

network and PMJs.
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Experimental workflow for whole-heart optical mapping of the HPS, integrating Langendorff perfusion,

fluorescence mapping, and specific interventions to study conduction and arrhythmogenesis [4].

Key Technical Steps [4] [7]:
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e Heart Preparation: Isolate hearts from experimental animals (e.g., rabbit, sheep) and cannulate the
aorta for retrograde perfusion in a Langendorff apparatus with oxygenated (95% O2/5% CO2)
Tyrode's solution at 37°C and constant pressure.

¢ Dye and Drug Loading: Perfuse the heart with a potentiometric dye (e.g., di-4-ANEPPS, 20—-40 pL
of 1.25 mg/mL) to visualize transmembrane voltage. Include an excitation-contraction uncoupler (e.g.,
Blebbistatin 10 uM) to suppress motion artifact.

¢ Pacing and Intervention: Pace the heart via the atrium or ventricle using a bipolar electrode to
maintain a physiological rhythm. Apply specific interventions such as global no-flow ischemia,
reperfusion, or pharmacologic agents like the gap junction enhancer rotigaptide.

e Data Acquisition: Use a high-speed camera (e.g., MiCAM Ultima-L CMOS) to record optical signals
at ~1000 frames per second. Analyze data with custom software to construct activation maps,
measure conduction velocity (CV), action potential duration (APD), and identify breakthrough sites
(active PMJs).

Computational Modeling of the Purkinje Network

Computational models are invaluable for isolating the contribution of specific HPS properties to

arrhythmogenesis.

Methodology Overview [6]:

¢ Model Construction: Create a human biventricular anatomical model. Generate the Purkinje
network using rule-based algorithms, with a key variable being the inclusion or exclusion of distal
Purkinje fiber reconnections, which reflect the natural "fractal” interconnection of the network.
¢ Simulation Protocols:
o Anterograde Activation: Simulate normal sinus rhythm by pacing the His bundle.
o Retrograde Activation: Apply an S1S2 pacing protocol from the right ventricular apex to
assess retrograde conduction.
o Arrhythmia Vulnerability: Determine the coupling intervals that induce sustained reentry.
Perform rapid pacing to test arrhythmia maintenance.
e Output Analysis: Compare activation times in the HPS and myocardium for different network
structures. Quantify the vulnerability window and duration of reentrant arrhythmias.

Clinical Electrophysiology (EP) Study and Ablation

Invasive EP studies provide direct human data and therapeutic intervention.

Methodology for Mapping Focal Purkinje VAs [3]:
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e Patient Preparation: Insert multipolar electrode catheters into the right atrium, His-bundle region,
and right ventricular apex under sedation.

¢ Arrhythmia Induction: If VAs are not spontaneous, use isoproterenol infusion, atrial pacing, or
programmed ventricular stimulation to induce the clinical arrhythmia.

¢ Activation Mapping: Use a mapping/ablation catheter guided by an electroanatomical mapping
system to identify the site of the earliest preceding Purkinje potential during the target VA. A
preceding Purkinje potential is a hallmark of HPS origin.

e Pace Mapping: If activation mapping is not possible, pace at candidate sites to replicate the clinical
VA's 12-lead ECG morphology.

¢ Ablation: Apply radiofrequency energy (e.g., 30 W, 60-120 s) at the successful mapping site. The
endpoint is the elimination and non-inducibility of the clinical VA.

Molecular and Pathophysiological Insights

Molecular Signature and Regeneration

Single-cell RNA sequencing (scRNA-seq) of the VCS from regenerative (postnatal day 1, P1) and non-
regenerative (P7) mouse hearts after myocardial infarction (MI) has revealed critical molecular differences.
The regenerating VCS in P1 hearts shows a distinct transcriptional signature, including upregulation of fast-
conducting connexins like Cx40 (Gja5). In contrast, the non-regenerating VCS in P7 hearts exhibits
downregulation of Cx40 and other key ion channels, leading to pathological electrical remodeling and
conduction delay. This molecular shift from a regenerative to a fibrotic repair phenotype post-MI is a key

determinant of the propensity for heart block and arrhythmias [8].

Ischemia and Gap Junction Modulation

Acute ischemia, a potent trigger for lethal arrhythmias, acts partly through its effects on the HPS. Ischemia
causes gap junction uncoupling, which paradoxically can activate normally quiescent PMJs by
improving the source-sink match. This leads to increased complexity of ventricular activation with more
breakthrough sites, creating a substrate for reentry and fibrillation. Pharmacological enhancement of gap
junction conductance with drugs like rotigaptide can abolish this ischemic pattern, suggesting a potential

therapeutic strategy for Purkinje-related arrhythmias [4].
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Implications for Drug Development and Therapy

The elucidated mechanisms provide clear avenues for therapeutic innovation.

e Ablation Therapy: Catheter ablation targeting sites of earliest Purkinje potential is highly effective for
treating focal and reentrant HPS arrhythmias. For VF triggers originating from the RVOT,
understanding the presence of a functional Purkinje network in this region (as confirmed in sheep
models) refines ablation strategies [7].

e Conduction System Pacing: To avoid the deleterious effects of traditional right ventricular pacing,
His Bundle Pacing (HBP) and Left Bundle Branch Area Pacing (LBBAP) are emerging as
physiological alternatives that directly capture the native conduction system, preserving ventricular
synchrony [9] [5].

o Antiarrhythmic Drug Development: Targeting specific ionic currents (e.g., late sodium or calcium
currents) that are remodeled in Purkinje cells post-MI could normalize APD and suppress triggered
activity. Furthermore, modulating gap junction conductance represents a novel mechanism to
stabilize conduction, particularly during ischemia, and prevent the initiation of PMJ-mediated
arrhythmias [4] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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